Fluoroimide

Description

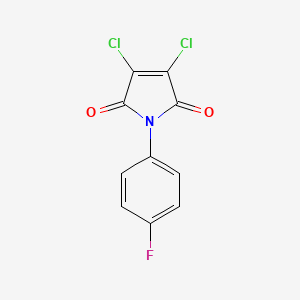

Fluoroimide (IUPAC name: 3,4-Dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione) is a halogenated maleimide derivative with the molecular formula C₁₀H₄Cl₂FNO₂ and a molecular weight of 260.04 g/mol . It is characterized by a maleimide core substituted with chlorine atoms at the 3- and 4-positions and a 4-fluorophenyl group at the 1-position. This compound is primarily utilized as a pesticide, specifically in residue testing for agricultural applications . The compound exhibits a high melting point (240.5–241.8°C) and requires storage at 0–6°C to maintain stability .

Propriétés

IUPAC Name |

3,4-dichloro-1-(4-fluorophenyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4Cl2FNO2/c11-7-8(12)10(16)14(9(7)15)6-3-1-5(13)2-4-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPENDKRRWFURRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=O)C(=C(C2=O)Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4Cl2FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7058092 | |

| Record name | Fluoroimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41205-21-4 | |

| Record name | Fluoroimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41205-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluoroimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041205214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluoroimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUOROIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2RA6KRO7U9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Fluoroimide is typically synthesized by reacting ferrous fluoride with ferrous iron at high temperatures. This process is complex and requires strict operational control to ensure safety and efficiency. The preparation involves maintaining an inert atmosphere and using appropriate personal protective equipment such as gloves, glasses, and protective clothing .

Analyse Des Réactions Chimiques

Fluoroimide undergoes various types of chemical reactions, including:

Fluoroacylation Reactions: this compound is used as a fluorinating reagent in fluoroacylation reactions, where it introduces fluorine atoms into organic compounds.

Oxidation Reactions: It acts as an oxidizing agent in organic synthesis.

Substitution Reactions: This compound can participate in substitution reactions, particularly in the synthesis of acid chlorides or amides.

Common reagents and conditions used in these reactions include high temperatures and the presence of oxidants or combustibles. Major products formed from these reactions include fluorinated organic compounds and acid derivatives .

Applications De Recherche Scientifique

Agricultural Applications

Fungicidal Activity

Fluoroimide is primarily used as a fungicide in agriculture, effective against various fungal pathogens that threaten crops. Its mechanism of action involves disrupting fungal cell division by inhibiting microtubule synthesis, essential for cell growth and reproduction. This property enhances agricultural productivity by controlling diseases such as scab, powdery mildew, and leaf spot in fruits and vegetables .

Case Study: Efficacy Against Fungal Pathogens

A study demonstrated this compound's effectiveness against common fruit diseases. It showed significant inhibition of fungal growth in controlled environments, leading to improved crop yields. The compound's specific targeting of fungal cellular processes minimizes damage to non-target organisms, making it a valuable tool in integrated pest management strategies .

Synthesis of this compound

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of 3,4-dichloroaniline with fluorinated carboxylic acids under controlled conditions. This process requires precise temperature management and may involve catalysts to enhance yield and purity. Advanced synthetic routes may also utilize microwave-assisted techniques for improved efficiency .

Pharmaceutical Applications

Potential in Drug Development

this compound's unique structure lends itself to potential applications in pharmaceuticals, particularly for developing new antifungal agents. The incorporation of fluorine atoms into drug molecules can enhance their metabolic stability and bioactivity. Research indicates that organofluorine compounds contribute significantly to the pharmaceutical field, with this compound being a candidate for further exploration .

Case Study: Antifungal Properties

Research has shown that compounds similar to this compound are effective against various fungal infections in humans. The development of fluorinated antifungal agents could lead to more effective treatments with fewer side effects compared to traditional antifungals . Studies have highlighted the importance of this compound's metabolic pathways, which may lead to the discovery of active metabolites that enhance its therapeutic efficacy.

Material Science Applications

Fluoroimides can be incorporated into polymer chains, resulting in materials with enhanced thermal stability and unique chemical properties. These materials are useful in developing coatings and other applications where durability and resistance to environmental factors are crucial.

Safety and Environmental Considerations

While this compound shows promise in various applications, it also poses safety concerns. It has been classified as corrosive and an acute toxic environmental hazard, necessitating careful handling procedures during use . Understanding its interactions within ecosystems is critical for assessing its environmental impact when applied in agricultural settings.

Mécanisme D'action

Fluoroimide exerts its effects primarily through its role as a fluorinating and oxidizing agent. It introduces fluorine atoms into organic compounds, thereby altering their chemical properties and reactivity.

Comparaison Avec Des Composés Similaires

Dichloromaleimide Derivatives

Fluoroimide shares structural similarities with dichloromaleimides, such as 2,3-Dichloro-N-(4-fluorophenyl)maleimide (a synonym for this compound) and other halogenated maleimides. Key distinctions arise from substituent positioning and fluorination:

- Substituent Effects: this compound’s 4-fluorophenyl group enhances its lipophilicity compared to non-fluorinated analogs, influencing its environmental persistence and pesticidal activity .

- Reactivity : Unlike α-fluorinated imides synthesized via fluorohydroxylation of ynamides (using Selectfluor and H₂O) , this compound’s synthesis likely involves direct halogenation, yielding higher thermal stability.

Poly(this compound Acrylate)

Poly(this compound acrylate)/SiO₂ nanocomposites, used in hydrophobic coatings, incorporate fluorinated imide moieties but differ fundamentally in application. These polymers exhibit low moisture permeation and are synthesized via solventless photocurable resin systems , contrasting with this compound’s small-molecule pesticidal use.

Pharmaceutical Derivatives (Nedocromil, Raltegravir)

This compound’s derivatives, such as Nedocromil (an anti-inflammatory) and Raltegravir (an HIV integrase inhibitor) , highlight the versatility of imide scaffolds. However, this compound itself lacks direct pharmaceutical applications, emphasizing its niche in agriculture.

Physicochemical and Functional Comparison

Table 1: Key Properties of this compound and Analogous Compounds

*α-Fluorinated imides synthesized via fluorohydroxylation .

Research Findings and Industrial Relevance

- Pesticidal Efficacy : this compound’s registration in residue testing protocols (e.g., AOAC Method 4.1.4.61) underscores its reliability in detecting trace agricultural residues .

- Material Science : Unlike this compound, fluorinated polymers like poly(this compound acrylate) leverage imide groups for moisture resistance in industrial coatings, demonstrating the scaffold’s adaptability .

- Synthetic Flexibility : The catalyst-free fluorohydroxylation method for α-fluorinated imides contrasts with this compound’s likely multistep synthesis, reflecting divergent industrial priorities (simplicity vs. specificity).

Discrepancies and Limitations in Data

- CAS Number Conflicts : this compound is ambiguously listed under CAS RN 41205-21-4 and 16373-96 , necessitating verification from authoritative databases.

- Thermodynamic Data : Specific heat capacity (3.4 mPa·s at 25°C) is reported , but analogous compounds lack comparable data, hindering direct thermodynamic comparisons.

Activité Biologique

Fluoroimide is a compound that has garnered interest in various fields, particularly due to its unique biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on different biological systems, and relevant case studies.

Overview of this compound

This compound is a fluorinated derivative of imide compounds, which are known for their diverse applications in medicinal chemistry and agriculture. The introduction of fluorine atoms into organic molecules typically enhances their biological properties, including increased potency and selectivity against specific targets.

Fluoroimides exhibit several mechanisms of action that contribute to their biological activity:

- Inhibition of Enzymatic Activity : Fluoroimides have been shown to inhibit various enzymes, which can disrupt metabolic pathways in target organisms. For instance, studies have demonstrated that this compound derivatives can inhibit tyrosine phosphatase 1B, an enzyme implicated in insulin signaling and diabetes .

- Antitumor Activity : Some this compound derivatives have demonstrated significant cytotoxic effects against cancer cell lines. For example, a study reported that a this compound derivative could inhibit colorectal cancer cell colony formation and migration while inducing apoptosis through the production of reactive oxygen species (ROS) .

- Fungicidal Properties : Fluoroimides have also been evaluated for their fungicidal activity. Certain derivatives have shown effectiveness against various phytopathogenic fungi, indicating potential applications in agriculture .

Case Study 1: Antitumor Efficacy

A recent investigation focused on the synthesis of this compound derivatives based on the camptothecin scaffold. Among these compounds, one derivative (7h) exhibited remarkable antitumor activity by inhibiting Topoisomerase I and downregulating DDX5 expression, which is critical for cancer cell proliferation. This compound was found to significantly reduce colorectal cancer cell migration and promote apoptosis .

Case Study 2: Environmental Impact

Research has been conducted to assess the environmental impact of fluoroimides, particularly their metabolism in plants. A study on the in vitro metabolism of this compound in apple cell suspensions identified several metabolites, which were characterized using thin-layer chromatography. This research is crucial for understanding the ecological implications of using fluoroimides as fungicides .

Biological Activity Summary Table

Q & A

Q. What established synthetic routes exist for Fluoroimide, and how can reaction conditions be optimized for high-purity yields?

this compound (C₁₀H₄Cl₂FNO₂) is synthesized via cyclization of dichloro-4-fluorophenylmaleimide precursors. Optimization involves adjusting reaction temperature (80–120°C), solvent polarity (e.g., dichloromethane vs. acetonitrile), and catalyst loading (e.g., triethylamine) to achieve >95% purity. Post-synthesis, recrystallization in ethanol removes unreacted intermediates .

Q. Which characterization techniques are critical for confirming this compound’s structural integrity in novel formulations?

Use Fourier-transform infrared spectroscopy (FTIR) to validate the carbonyl (C=O) and imide (N–C=O) functional groups. Nuclear magnetic resonance (¹H/¹³C NMR) confirms proton environments and chlorine/fluorine substitution patterns. High-performance liquid chromatography (HPLC) quantifies purity, while thermogravimetric analysis (TGA) assesses thermal stability up to 250°C .

Q. What physicochemical properties of this compound most directly influence its antifungal efficacy?

Key properties include:

- LogP (octanol-water partition coefficient) : ~3.2, indicating moderate hydrophobicity for cellular membrane penetration.

- Aqueous solubility : <0.1 mg/L at 25°C, necessitating formulation with surfactants for field applications.

- Photostability : Half-life of 48 hours under UV light, requiring encapsulation in UV-absorbing matrices for sustained efficacy .

Advanced Research Questions

Q. How can contradictions between observed antifungal activity and theoretical mode-of-action models be resolved?

Discrepancies may arise from species-specific cytochrome P450 interactions or pH-dependent activation. Address this by:

Q. What experimental strategies effectively study this compound’s photodegradation pathways in environmental matrices?

Simulate environmental exposure using:

- Solar irradiation chambers with controlled UVB/UVA ratios (290–400 nm).

- Liquid chromatography-mass spectrometry (LC-MS/MS) to identify degradation byproducts (e.g., dechlorinated analogs).

- Ecotoxicological assays on Daphnia magna to correlate degradation products with toxicity thresholds .

Q. How should researchers design dose-response studies to account for non-target organism effects?

- Apply the EC₅₀ (half-maximal effective concentration) framework using standardized OECD guidelines (e.g., OECD 201 for algae).

- Include positive controls (e.g., azoxystrobin) and negative controls (solvent-only).

- Use factorial designs to test interactions with adjuvants or soil organic matter .

Q. What methodologies address batch-to-batch variability in this compound synthesis for reproducibility?

- Implement quality-by-design (QbD) principles:

- Define critical process parameters (CPPs: temperature, stirring rate).

- Use design-of-experiment (DoE) software (e.g., Minitab) to optimize CPP ranges.

Data Analysis & Contradiction Management

Q. How can researchers reconcile discrepancies in this compound’s reported half-life across soil types?

Q. What statistical frameworks are optimal for analyzing this compound’s synergistic effects with other fungicides?

Use Chou-Talalay combination indices to quantify synergy:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.